

# Spectroscopic Analysis of 2-Hydroxy-4-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-4-methylbenzaldehyde**, a key aromatic aldehyde with applications in various fields of chemical synthesis and analysis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and utilization of this compound.

## **Spectroscopic Data Summary**

The structural elucidation of **2-Hydroxy-4-methylbenzaldehyde** is supported by a combination of spectroscopic techniques. The data presented in the following tables provide key insights into its molecular structure.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Hydroxy-4-methylbenzaldehyde** are summarized below.

<sup>1</sup>H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.12	S	1H	Ar-OH
9.71	S	1H	СНО
7.35	d	1H	Ar-H
6.81	d	1H	Ar-H
6.74	S	1H	Ar-H
2.30	S	3Н	СН₃

#### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
196.8	СНО
162.2	С-ОН
147.3	Ar-C
136.2	Ar-C
121.7	Ar-C
120.3	Ar-C
117.8	Ar-C
21.8	CH₃

# Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **2-Hydroxy-4-methylbenzaldehyde** are listed below.



Wavenumber (cm <sup>-1</sup> )	Assignment	
3000-3400 (broad)	O-H stretch	
2920	C-H stretch (aromatic)	
2860	C-H stretch (aldehyde)	
1650	C=O stretch (aldehyde)	
1610, 1580, 1480	C=C stretch (aromatic)	
1280	C-O stretch	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for **2-Hydroxy-4-methylbenzaldehyde** are presented below.[1]

m/z	Relative Intensity	Assignment
136	High	[M] <sup>+</sup> (Molecular Ion)
135	Base Peak	[M-H]+
107	Moderate	[M-CHO]+
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-4-methylbenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.



#### · Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence.
- For <sup>13</sup>C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of 2-Hydroxy-4-methylbenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.



- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

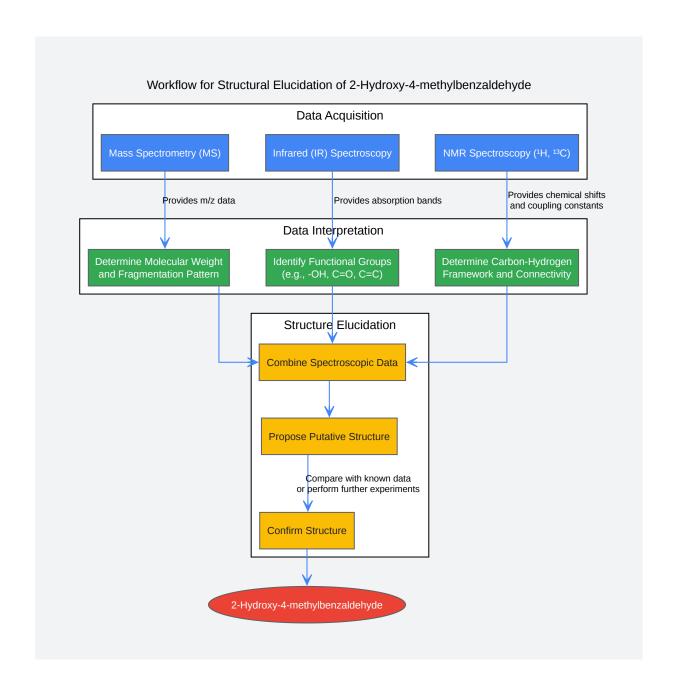
## **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a dilute solution of **2-Hydroxy-4-methylbenzaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Ionization: The sample molecules are ionized in the source. In EI, a high-energy electron beam bombards the sample, causing fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **2-Hydroxy-4-methylbenzaldehyde**, using the spectroscopic techniques discussed.





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Caption: Logical workflow for spectroscopic analysis.



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### References

- 1. rsc.org [rsc.org]
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